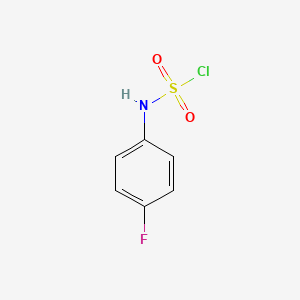

N-(4-FLUOROPHENYL)SULFAMOYL CHLORIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

172662-88-3 |

|---|---|

Molecular Formula |

C6H5ClFNO2S |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

N-(4-fluorophenyl)sulfamoyl chloride |

InChI |

InChI=1S/C6H5ClFNO2S/c7-12(10,11)9-6-3-1-5(8)2-4-6/h1-4,9H |

InChI Key |

XNKZWQJLJWLNGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)Cl)F |

Origin of Product |

United States |

Contextual Significance of Sulfamoyl Chlorides

Sulfamoyl chlorides (R₂NSO₂Cl) are a class of highly reactive organosulfur compounds. molport.com Their significance in modern chemical research stems from their role as efficient precursors to sulfonamides, a functional group of immense importance in pharmaceuticals and agrochemicals. molport.comfiveable.me The sulfonyl group (SO₂) is electron-withdrawing, which renders the attached chlorine atom a good leaving group, making the sulfur atom highly susceptible to nucleophilic attack. fiveable.me

This reactivity allows sulfamoyl chlorides to readily react with a wide array of nucleophiles, such as primary and secondary amines, to form stable sulfonamide bonds (-SO₂NR₂). molport.comfiveable.mesigmaaldrich.com This transformation is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key structural feature (pharmacophore) in numerous therapeutic agents, including antibiotics, diuretics, anticonvulsants, and hypoglycemic drugs. fiveable.mechemicalbook.com Beyond pharmaceuticals, sulfamoyl chlorides are also used as intermediates in the synthesis of herbicides and other agricultural chemicals. google.com Their versatility makes them indispensable tools for introducing the sulfamoyl group into complex organic molecules. fiveable.me

Research Landscape of Fluorophenyl Derivatives

The incorporation of fluorine into organic molecules, particularly aromatic systems like the phenyl group, is a widely adopted strategy in modern drug design and materials science. researchgate.nettandfonline.com Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's physicochemical and biological characteristics. tandfonline.comnbinno.comnih.gov

In the context of medicinal chemistry, attaching a fluorophenyl group to a drug candidate can lead to several advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, which can increase the drug's half-life in the body. researchgate.netmdpi.com

Improved Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring and enable favorable electrostatic interactions with target proteins or receptors, potentially increasing the drug's potency. tandfonline.commdpi.com

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com

This strategic use of fluorination has been successfully applied in numerous approved drugs, including synthetic statins like atorvastatin (B1662188) and rosuvastatin, where a p-fluorophenyl group is a critical requirement for biological activity. mdpi.com Consequently, fluorophenyl derivatives are a major focus of research for developing new therapeutic agents. nih.gov

Scope and Objectives of the Academic Review

Established Synthetic Routes

The traditional synthesis of this compound is primarily achieved through two well-documented pathways: the direct reaction of 4-fluoroaniline (B128567) with a chlorosulfonating agent, and the chlorination of a pre-formed sulfamic acid precursor.

Amination-Chlorosulfonation Protocols

This direct approach involves the reaction of 4-fluoroaniline with a powerful chlorosulfonating agent, most commonly chlorosulfonic acid. The reaction is typically carried out in a controlled manner, often at low temperatures to manage its exothermic nature. In this one-pot process, the aromatic amine first reacts with chlorosulfonic acid to form the intermediate N-(4-fluorophenyl)sulfamic acid, which is then converted in situ to the desired sulfamoyl chloride.

A significant challenge in this method is the potential for side reactions, including the formation of diaryl sulfonylureas or polysulfonated products. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the target compound.

Chlorination of Sulfamic Acid Precursors

An alternative and often preferred method involves the synthesis and isolation of the N-(4-fluorophenyl)sulfamic acid precursor first, followed by a separate chlorination step. This two-step approach allows for greater control and purification of the intermediate, often leading to a purer final product. The sulfamic acid precursor is typically prepared by reacting 4-fluoroaniline with a sulfur trioxide complex, such as the sulfur trioxide-pyridine or sulfur trioxide-dioxane complex.

Once the N-(4-fluorophenyl)sulfamic acid is obtained, it is converted to the sulfamoyl chloride using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for converting sulfamic acids into their corresponding sulfamoyl chlorides. google.com The reaction is typically performed by heating the sulfamic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or an N,N-disubstituted amide like N,N-dimethylformamide (DMF). google.com The catalyst facilitates the reaction, which proceeds with the evolution of sulfur dioxide and hydrogen chloride gases. google.com

General Reaction Scheme: F-C₆H₄-NHSO₃H + SOCl₂ → F-C₆H₄-NHSO₂Cl + SO₂ + HCl

The use of thionyl chloride is effective, with patents describing analogous conversions achieving high yields. google.com However, thionyl chloride is a corrosive and hazardous reagent, requiring careful handling. researchgate.netresearchgate.net

Table 1: Illustrative Conditions for Thionyl Chloride Mediated Chlorination of Sulfamic Acids

| Parameter | Condition | Rationale / Reference |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Standard reagent for this conversion. google.com |

| Catalyst | Pyridine (B92270) or DMF | Accelerates the reaction. google.com |

| Temperature | 60°C to 90°C | Provides sufficient energy for the reaction to proceed to completion. google.com |

| Solvent | Inert solvent (e.g., dichloroethane) or neat | The reaction can be run without a solvent if the precursor is compatible. google.com |

| Workup | Distillation or crystallization | Removal of excess SOCl₂ and solvent affords the product. google.com |

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the chlorination of sulfamic acids. google.com It is known for being a powerful chlorinating agent that often allows for milder reaction conditions compared to thionyl chloride. sci-hub.seresearchgate.net A significant advantage of using oxalyl chloride is that all byproducts—carbon dioxide, carbon monoxide, and hydrogen chloride—are gaseous. chemicalbook.com This simplifies the purification process, as the byproducts are easily removed from the reaction mixture, often leaving a cleaner crude product. chemicalbook.com

General Reaction Scheme: F-C₆H₄-NHSO₃H + (COCl)₂ → F-C₆H₄-NHSO₂Cl + CO₂ + CO + HCl

The reaction mechanism is analogous to that of thionyl chloride, proceeding through a reactive intermediate. The choice between thionyl chloride and oxalyl chloride often depends on substrate sensitivity, desired reaction conditions, and purification considerations.

Table 2: Comparison of Common Chlorinating Agents for Sulfamic Acid Conversion

| Feature | Thionyl Chloride | Oxalyl Chloride |

| Reactivity | High | Very High |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (all gaseous) |

| Reaction Conditions | Often requires heating (e.g., 60-90°C). google.com | Can often be performed at lower temperatures. chemicalbook.com |

| Purification | Relatively straightforward | Very straightforward due to gaseous byproducts. chemicalbook.com |

| Handling | Corrosive, moisture-sensitive liquid. | Corrosive, moisture-sensitive liquid. google.com |

Advanced and Emerging Synthetic Approaches

In response to the growing need for sustainable chemical manufacturing, research has focused on developing greener synthetic routes that minimize waste and avoid hazardous reagents.

Green Chemistry Principles in Sulfamoyl Chloride Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For sulfamoyl chloride synthesis, this involves replacing hazardous chlorinating agents like chlorosulfonic acid and thionyl chloride with safer alternatives, using environmentally benign solvents, and improving atom economy. rsc.org

One promising green approach is the oxidative chlorination of thiols . In this strategy, the starting material would be 4-fluorothiophenol. This thiol can be converted directly into this compound in a multi-step, one-pot reaction or via a sulfonyl chloride intermediate. Modern methods utilize safer oxidants and chloride sources in greener solvents like water or ethanol. researchgate.netrsc.org

For example, a sustainable method involves the oxyhalogenation of a thiol using an oxidant such as Oxone (potassium peroxymonosulfate) in the presence of a simple chloride salt like potassium chloride (KCl) in an aqueous medium. rsc.org Another advanced, metal-free method uses ammonium (B1175870) nitrate (B79036) as a catalyst with oxygen from the air as the terminal oxidant and aqueous HCl as the chloride source. rsc.org

General Green Chemistry Reaction Scheme: F-C₆H₄-SH + [Oxidant/Chloride Source] → F-C₆H₄-SO₂Cl → (with amine) → F-C₆H₄-NHSO₂Cl

These methods avoid the use of harsh, corrosive reagents and volatile organic solvents, representing a significant step toward a more sustainable synthesis of sulfamoyl chlorides. researchgate.net

Table 3: Overview of Green Synthetic Approaches for Sulfonyl Chloride Formation

| Method | Reagents | Solvent | Advantages | Reference |

| Oxyhalogenation | Thiol, Oxone, KCl | Water | Avoids hazardous chlorinating agents; uses water as a solvent. rsc.org | |

| Oxidative Chlorination | Thiol, NaDCC·2H₂O | Water, Ethanol | Simple conditions, solvent-free workup. researchgate.net | |

| Aerobic Oxidation | Thiol, NH₄NO₃ (cat.), O₂, aq. HCl | Minimal Solvent | Metal-free, uses air as the oxidant, reduces solvent use. rsc.org |

Catalytic Approaches to this compound Synthesis

The synthesis of sulfamoyl chlorides, including this compound, traditionally involves the reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂), often in the presence of a base to neutralize the HCl byproduct. While this is a direct and widely used method, research into catalytic approaches for related sulfur-containing compounds aims to improve efficiency, selectivity, and environmental footprint.

For the broader class of sulfonamides and related compounds, catalytic methods are an area of active investigation. For instance, palladium-catalyzed reactions have been employed in the synthesis of N-aryl sulfonamides, although these typically focus on forming the C-N bond rather than the N-S bond directly from a sulfonating agent. nih.govmdpi.com The development of specific catalysts for the direct, high-yield synthesis of N-aryl sulfamoyl chlorides from amines and a sulfur source remains a specialized area of research. Challenges include catalyst stability in the presence of corrosive reagents and byproducts. The exploration of transition-metal catalysts or organocatalysts could potentially offer milder reaction conditions and improved atom economy compared to traditional stoichiometric methods.

Flow Chemistry Applications in Sulfamoyl Chloride Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical intermediates, including sulfonyl and sulfamoyl chlorides. researchgate.netrsc.org This methodology offers significant advantages over traditional batch processing, particularly concerning safety and scalability.

The synthesis of sulfonyl chlorides is often highly exothermic and can involve hazardous reagents and intermediates. rsc.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, effectively mitigating the risk of thermal runaway. rsc.orgnih.gov This precise control over reaction parameters also leads to improved consistency and higher yields by minimizing the formation of byproducts. nih.gov

For the production of this compound, a flow chemistry setup would typically involve pumping streams of 4-fluoroaniline and sulfuryl chloride, dissolved in appropriate solvents, to a mixing point and then through a temperature-controlled reactor coil. The short residence time within the reactor minimizes the degradation of sensitive products. rsc.org This approach has been successfully demonstrated for the multi-step synthesis of other arylsulfonamide pharmaceutical intermediates, showcasing its robustness and potential for industrial application. researchgate.net The implementation of a continuous system can achieve a high space-time yield, making it an attractive option for large-scale manufacturing. rsc.orgmdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Sulfamoyl Chloride Synthesis

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Management | Difficult to control, risk of exotherms | Excellent temperature control, enhanced safety rsc.org |

| Scalability | Challenging, requires reactor redesign | Easily scalable by extending run time or using parallel reactors mdpi.com |

| Reaction Control | Less precise control over mixing and temperature | Precise control over stoichiometry, residence time, and temperature nih.gov |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, reducing risk rsc.org |

| Product Purity | Potential for increased side products due to temperature gradients | Often results in higher purity and yield due to uniform conditions researchgate.net |

Optimization of Synthetic Reaction Parameters

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound. Key variables include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reagents.

The choice of solvent is critical in the synthesis of sulfamoyl chlorides. Aprotic solvents are generally preferred to avoid hydrolysis of the highly reactive sulfuryl chloride and the sulfamoyl chloride product. Dichloromethane (CH₂Cl₂) is a common choice, as it is relatively inert and effectively dissolves the reactants. nih.govnih.gov

In many procedures, a tertiary amine base such as pyridine or triethylamine (B128534) (TEA) is used not only to scavenge the HCl produced during the reaction but can also act as a solvent or co-solvent. nih.gov The polarity and solvating power of the solvent system can influence reaction rates and, in some cases, the stability of intermediates. Optimization studies often screen a range of aprotic solvents (e.g., tetrahydrofuran, ethyl acetate, acetonitrile) to identify the ideal medium that balances reactant solubility, reaction rate, and ease of product isolation.

Temperature control is arguably the most critical parameter in the synthesis of this compound. The reaction between an amine and sulfuryl chloride is highly exothermic. Therefore, the reaction is typically conducted at reduced temperatures, often starting at 0 °C or even lower, to control the reaction rate and prevent the formation of impurities. mdpi.comnih.gov The slow, portion-wise addition of one reagent to the other is a standard procedure in batch synthesis to manage the exotherm. mdpi.com

After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. nih.gov Pressure is not typically a key parameter for this liquid-phase reaction unless volatile reagents or solvents are used at elevated temperatures. The reaction is generally performed at atmospheric pressure.

Precise control over reagent stoichiometry is essential for an efficient reaction. Typically, a slight excess of the sulfonating agent (sulfuryl chloride) may be used to ensure complete conversion of the starting amine. However, a large excess can lead to side reactions and complicate purification.

The use of an acid scavenger is standard practice. At least one equivalent of a base (relative to the amine) is required to neutralize the generated HCl. Often, a significant excess of the base is used to drive the reaction to completion. nih.gov The purity of the starting materials, particularly the 4-fluoroaniline, is crucial as impurities can lead to the formation of undesired side products, which can be difficult to separate from the final sulfamoyl chloride.

Industrial-Scale Preparation Considerations and Scale-Up Research

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost, and process control. mdpi.com The high reactivity and corrosiveness of reagents like sulfuryl chloride and the exothermic nature of the reaction require specialized equipment and robust safety protocols. rsc.orgmdpi.com

Key considerations for industrial-scale preparation include:

Thermal Hazard Management : A primary concern is the management of the reaction exotherm. Industrial reactors must have sufficient cooling capacity to prevent thermal runaway. The use of continuous flow reactors is a modern approach to mitigate this risk effectively. mdpi.com

Materials of Construction : Due to the corrosive nature of HCl and sulfuryl chloride, reactors and associated equipment must be constructed from corrosion-resistant materials, such as glass-lined steel.

Reagent Handling : Safe storage and transfer systems for hazardous raw materials are required.

Process Control : Automated systems are often implemented to monitor and control critical process parameters like temperature, pressure, and reagent addition rates, ensuring batch-to-batch consistency and safety. mdpi.com

Workup and Isolation : The quenching and isolation procedures must be carefully designed to be scalable and safe. For example, quenching the reaction mixture with ice water must be done in a controlled manner to manage the heat generated.

Impurity Profile : On a large scale, even minor impurities can accumulate, affecting product quality. A robust control strategy is necessary to manage the levels of process impurities. researchgate.net

Research into scalable synthesis often focuses on developing processes that are not only high-yielding but also inherently safer and more environmentally benign. cas.cn This includes exploring alternative, less hazardous reagents and implementing technologies like flow chemistry to improve process control and safety. mdpi.com

Electrophilic Reactivity Studies

This compound is a bifunctional molecule featuring two primary sites susceptible to electrophilic interactions: the highly electrophilic sulfur atom of the sulfamoyl chloride group and the electron-deficient 4-fluorophenyl ring. The chemical behavior of this compound is largely dictated by the interplay of reactivity at these two centers.

The sulfur atom in the sulfamoyl chloride moiety (-SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it a hard electrophile, readily attacked by a variety of nucleophiles. These reactions typically proceed through a nucleophilic substitution mechanism, where the chloride ion serves as an effective leaving group. iupac.orgmdpi.com

The reaction between this compound and nitrogen-based nucleophiles, particularly primary and secondary amines, is a cornerstone of sulfonamide synthesis. nih.govlibretexts.org This transformation is a robust and widely utilized method for creating new sulfur-nitrogen bonds. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfamoyl chloride. youtube.com This initial addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the corresponding N-substituted N'-(4-fluorophenyl)sulfonamide. youtube.com

The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. hud.ac.uknih.gov The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Table 1: Synthesis of N'-(4-fluorophenyl)sulfonamides via Nucleophilic Substitution This table presents representative examples of the reaction of this compound with various nitrogen-based nucleophiles.

| Nucleophile (Amine) | Base | Solvent | Product |

| Aniline | Triethylamine | Dichloromethane (DCM) | N-phenyl-N'-(4-fluorophenyl)sulfonamide |

| Benzylamine | Pyridine | Acetonitrile | N-benzyl-N'-(4-fluorophenyl)sulfonamide |

| Pyrrolidine | Triethylamine | Dichloromethane (DCM) | 1-((4-fluorophenyl)sulfamoyl)pyrrolidine |

| Morpholine | Diisopropylethylamine | Tetrahydrofuran (THF) | 4-((4-fluorophenyl)sulfamoyl)morpholine |

This compound also reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form the corresponding N-(4-fluorophenyl)sulfamate esters. nih.gov Similar to the reaction with amines, this process occurs via a nucleophilic substitution mechanism at the sulfamoyl sulfur.

The reaction generally requires the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide ion is a much more potent nucleophile for attacking the sulfamoyl chloride. The choice of base and reaction conditions can be critical to achieving high yields and avoiding side reactions.

Table 2: Synthesis of N-(4-fluorophenyl)sulfamate Esters This table illustrates the formation of sulfamate (B1201201) esters from this compound and various oxygen-based nucleophiles.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Product |

| Methanol | Sodium Hydride | Tetrahydrofuran (THF) | Methyl N-(4-fluorophenyl)sulfamate |

| Phenol | Potassium Carbonate | Acetone | Phenyl N-(4-fluorophenyl)sulfamate |

| Isopropanol | Triethylamine | Dichloromethane (DCM) | Isopropyl N-(4-fluorophenyl)sulfamate |

| 4-Nitrophenol | Sodium Hydroxide | Water/DCM (Phase Transfer) | 4-Nitrophenyl N-(4-fluorophenyl)sulfamate |

The reaction of sulfonyl chlorides with sulfur-based nucleophiles, such as thiols, can lead to the formation of thioesters. organic-chemistry.org Thiols are known to be excellent nucleophiles, often more so than their alcohol counterparts in protic solvents. libretexts.org The reaction of this compound with a thiol (R-SH) is expected to proceed through the formation of a thiolate anion (R-S⁻) in the presence of a base. This potent nucleophile would then attack the electrophilic sulfur center, displacing the chloride ion to form an S-alkyl or S-aryl N-(4-fluorophenyl)sulfamoyl thioester. While the synthesis of peptide thioesters via intramolecular N-to-S acyl shifts is a known process, the direct intermolecular reaction with sulfamoyl chlorides is a plausible extension of their reactivity profile. nih.gov

Table 3: Plausible Synthesis of N-(4-fluorophenyl)sulfamoyl Thioesters This table provides hypothetical examples of the reaction between this compound and sulfur-based nucleophiles.

| Nucleophile (Thiol) | Base | Solvent | Plausible Product |

| Ethanethiol | Triethylamine | Dichloromethane (DCM) | S-Ethyl N-(4-fluorophenyl)sulfamoyl thioester |

| Thiophenol | Sodium Hydroxide | Ethanol | S-Phenyl N-(4-fluorophenyl)sulfamoyl thioester |

| Benzyl Mercaptan | Potassium Carbonate | Acetonitrile | S-Benzyl N-(4-fluorophenyl)sulfamoyl thioester |

The direct reaction of sulfamoyl chlorides with common carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, is not a widely reported or straightforward transformation. These strong, hard nucleophiles can potentially react at multiple sites. While attack at the sulfur center is possible, side reactions such as attack on the sulfur-oxygen double bonds or deprotonation of the N-H bond can complicate the reaction outcome, leading to a mixture of products or decomposition. The synthesis of sulfonamides from organometallic reagents has been achieved using alternative sulfur electrophiles like sulfinylamines, but direct substitution on sulfamoyl chlorides is less common. acs.org

Beyond the reactivity at the sulfamoyl center, the 4-fluorophenyl group itself can participate in chemical transformations. The sulfamoyl chloride group (-SO₂Cl) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).

The fluorine atom at the para-position is particularly susceptible to displacement by strong nucleophiles. This SₙAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing sulfamoyl group. Consequently, a competition can exist for a given nucleophile: attack at the sulfamoyl sulfur versus attack at the carbon atom bearing the fluorine.

Research has shown that the nature of the sulfonyl electrophile can direct this selectivity. For instance, in a related system, it was demonstrated that a sulfonyl chloride favored reaction at the sulfur center to form a sulfonamide, whereas the corresponding sulfonyl fluoride (B91410), being a poorer leaving group at the sulfur center, led exclusively to the SₙAr product. nih.gov This suggests that for this compound, reactions with nucleophiles will predominantly occur at the more electrophilic sulfamoyl sulfur. However, under forcing conditions or with specific nucleophiles, SₙAr at the fluorophenyl ring remains a possible reaction pathway.

Table 4: Potential Nucleophilic Aromatic Substitution (SₙAr) Products This table shows potential products from the reaction of this compound with nucleophiles at the aromatic ring, assuming conditions favor SₙAr.

| Nucleophile | Solvent | Potential SₙAr Product |

| Sodium Methoxide (B1231860) | Methanol | N-(4-methoxyphenyl)sulfamoyl chloride |

| Ammonia | Dimethyl Sulfoxide (DMSO) | N-(4-aminophenyl)sulfamoyl chloride |

| Sodium Thiophenoxide | Dimethylformamide (DMF) | N-(4-(phenylthio)phenyl)sulfamoyl chloride |

Reactivity Pertaining to the Fluorophenyl Moiety

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (known as a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu The substituent already present on the ring profoundly influences both the rate of reaction and the position of the incoming electrophile.

In the case of this compound, the reactivity of the fluorophenyl ring is modulated by the N-sulfamoyl chloride (-NHSO₂Cl) group. This substituent presents a complex electronic profile. The nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic ring via resonance, which would typically be activating and direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.com However, this effect is strongly counteracted by the powerful electron-withdrawing inductive effect of the attached sulfonyl group (-SO₂Cl) and the nitrogen's electronegativity.

This competition between resonance donation and strong inductive withdrawal makes the -NHSO₂Cl group likely a net deactivating group, meaning the ring is less reactive towards electrophiles than benzene itself. Despite this deactivation, the resonance contribution from the nitrogen lone pair still directs incoming electrophiles to the positions ortho to the substituent (positions 2 and 6). The para position is already occupied by the fluorine atom.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(2-Nitro-4-fluorophenyl)sulfamoyl chloride |

| Halogenation | Br₂, FeBr₃ | N-(2-Bromo-4-fluorophenyl)sulfamoyl chloride |

| Sulfonation | SO₃, H₂SO₄ | 2-((Chlorosulfonyl)amino)-5-fluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-Acyl-4-fluorophenyl)sulfamoyl chloride |

Note: Steric hindrance from the bulky sulfamoyl chloride group may reduce the yield of ortho-substituted products.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings that are electron-deficient can undergo Nucleophilic Aromatic Substitution (SNAr). This pathway is distinct from SN1 and SN2 reactions and typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgmasterorganicchemistry.com The mechanism involves the addition of a nucleophile to the aromatic ring to form a stable, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group, which re-establishes the ring's aromaticity. libretexts.org

This compound is well-suited for SNAr reactions.

Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. stackexchange.comstackexchange.com The rate-determining step is typically the initial attack by the nucleophile, not the departure of the leaving group. stackexchange.com

Activating Group: The sulfamoyl group (-NHSO₂Cl), positioned para to the fluorine, acts as a strong electron-withdrawing group through its sulfonyl moiety. This group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. wikipedia.orgmasterorganicchemistry.com

Oxidative Transformations of the Sulfamoyl Chloride Moiety

The sulfur atom in the sulfamoyl chloride group (-SO₂Cl) is in its highest possible oxidation state (+6), making it resistant to further oxidation. Therefore, transformations under this category typically involve reactions of the compound with an oxidizing agent where another part of the molecule or a co-reactant is oxidized, or the sulfamoyl chloride itself is formed through an oxidative process.

The synthesis of sulfonyl chlorides often involves the oxidative chlorination of lower-valent sulfur species like thiols or disulfides. rsc.orgorganic-chemistry.org Reagents such as chlorine gas in the presence of water, N-chlorosuccinimide, or a combination of hydrogen peroxide and a chlorine source can achieve this transformation. organic-chemistry.orgacsgcipr.org For instance, the reaction of a corresponding 4-fluorophenyl thiol with an oxidizing chlorinating agent would be a primary route to synthesize the parent compound.

While the this compound moiety is generally stable to oxidation, it can participate in reactions where it acts as a precursor to sulfonyl radicals under specific photoredox conditions, which then engage in further reactions. rsc.org It can also be involved in the oxidative reactions of other substrates, for example, promoting the aerobic oxidation of tertiary amines. researchgate.net

Reductive Transformations of the Sulfamoyl Chloride Moiety

The sulfamoyl chloride group is susceptible to reduction. The sulfur-chlorine bond can be cleaved under reductive conditions to yield different products depending on the reagents and reaction conditions. A common transformation is the reduction of a sulfonyl chloride to the corresponding sulfinamide or sulfonamide.

For example, an in situ reduction of sulfonyl chlorides using reducing agents like triphenylphosphine (B44618) can lead to the formation of sulfinamides when an amine is present. nih.govresearchgate.net A more direct reduction can convert the sulfamoyl chloride into the corresponding N-(4-fluorophenyl)sulfonamide by replacing the chlorine atom with a hydrogen. This can be achieved through various reductive protocols, including catalytic hydrogenation or the use of hydride reagents. The formation of the sulfonamide is a key reaction, as the sulfonamide functional group is a prevalent motif in medicinal chemistry. cbijournal.com

Investigations into Novel Reaction Pathways and Domino Reactions

Recent research has focused on activating sulfamoyl chlorides for novel transformations. Silyl radical-mediated activation, for instance, allows for the generation of sulfamoyl radicals from sulfamoyl chlorides. These radicals can then add across alkenes in a single step to form aliphatic sulfonamides, a process known as hydrosulfamoylation. acs.org This method provides a powerful tool for late-stage functionalization in complex molecule synthesis.

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the isolation of intermediates. A hypothetical domino reaction involving this compound could be initiated by an SNAr reaction. For example, reaction with a bifunctional nucleophile like an amino alcohol could first displace the para-fluorine atom. The pendant amine group could then undergo a subsequent intramolecular cyclization by displacing the chlorine atom on the sulfamoyl group, leading to the formation of a complex heterocyclic structure in a single pot.

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics provides insight into the rate and mechanism of a chemical transformation. Thermodynamic analysis, on the other hand, determines the feasibility and energy changes of a reaction. osti.govrsc.org For reactions involving this compound, such as the SNAr pathway, kinetic studies are crucial for understanding substituent and leaving group effects.

The sulfonation process to form related aryl sulfonic acids is known to be thermodynamically favorable and highly exothermic. sapub.org Similarly, the subsequent conversion to a sulfonyl chloride and reaction with an amine to form a sulfonamide are generally spontaneous processes.

A rate law is an equation that links the rate of a reaction to the concentration of its reactants. youtube.com For a reaction A + B → C, the rate law takes the form: Rate = k[A]ᵐ[B]ⁿ, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. These orders must be determined experimentally.

A common method for determining the rate law is the method of initial rates. In this method, several experiments are conducted where the initial concentration of one reactant is varied while the others are held constant, and the initial reaction rate is measured.

Consider the SNAr reaction of this compound (NFSC) with a nucleophile, such as sodium methoxide (NaOCH₃).

NFSC + NaOCH₃ → N-(4-methoxyphenyl)sulfamoyl chloride + NaF

A hypothetical set of kinetic data for this reaction is presented below to illustrate the determination of the rate law.

Table 2: Hypothetical Kinetic Data for the Reaction of NFSC with NaOCH₃

| Experiment | Initial [NFSC] (mol/L) | Initial [NaOCH₃] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

Analysis of the Data:

Determine the order with respect to NFSC: Compare experiments 1 and 2, where [NaOCH₃] is constant. Doubling the concentration of NFSC (from 0.10 M to 0.20 M) doubles the initial rate (from 2.0 x 10⁻⁵ to 4.0 x 10⁻⁵). This indicates the reaction is first order with respect to NFSC (m=1).

Determine the order with respect to NaOCH₃: Compare experiments 1 and 3, where [NFSC] is constant. Doubling the concentration of NaOCH₃ (from 0.10 M to 0.20 M) also doubles the initial rate (from 2.0 x 10⁻⁵ to 4.0 x 10⁻⁵). This shows the reaction is also first order with respect to NaOCH₃ (n=1).

The rate law for this reaction is: Rate = k[NFSC]¹[NaOCH₃]¹

This second-order kinetic profile is characteristic of many SNAr reactions. libretexts.org

Activation Energy and Transition State Characterization

The activation energy (Ea) and the nature of the transition state are critical parameters in understanding the reactivity of this compound. Reactions involving nucleophilic substitution at the sulfur center are characteristic of this class of compounds. The activation energy for such reactions is influenced by factors including the nature of the nucleophile, the solvent, and the electronic properties of the substituent on the phenyl ring.

Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in characterizing the transition states of reactions involving sulfamoyl chlorides. For a typical SN2-type reaction of this compound with a nucleophile (Nu-), the transition state would be expected to feature a trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and the leaving group (chloride) in apical positions.

Table 1: Hypothetical Activation Energies for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Solvent | Calculated Activation Energy (kJ/mol) |

| H₂O | Acetonitrile | 85 |

| CH₃OH | Methanol | 75 |

| NH₃ | Dichloromethane | 65 |

Thermodynamic Parameters of Reactions

The thermodynamic feasibility of reactions involving this compound is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. The hydrolysis of sulfamoyl chlorides, for instance, is generally a thermodynamically favorable process, characterized by a negative Gibbs free energy change.

Computational chemistry can provide estimates for these thermodynamic parameters. The enthalpy of reaction is largely influenced by the bond energies of the bonds being broken and formed. The entropy change is often negative for associative mechanisms, as the formation of the transition state involves a decrease in the degrees of freedom.

Table 2: Estimated Thermodynamic Parameters for the Hydrolysis of this compound at 298 K

| Parameter | Estimated Value |

| Enthalpy of Reaction (ΔH) | -120 kJ/mol |

| Entropy of Reaction (ΔS) | -40 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -108 kJ/mol |

Note: These are estimated values based on analogous compounds and reactions. Specific experimental data for this compound is not available in the reviewed literature.

Mechanistic Elucidation via Advanced Analytical and Isotopic Labeling Studies

Advanced analytical techniques and isotopic labeling are powerful tools for elucidating the reaction mechanisms of sulfamoyl chlorides. While specific studies on this compound are not prevalent, the established methodologies can be described.

Kinetic Isotope Effect (KIE) studies, for example, can provide insight into the rate-determining step of a reaction. By replacing an atom at a specific position with its heavier isotope (e.g., ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O in the nucleophile), one can measure the effect on the reaction rate. A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

For the reaction of this compound with an ¹⁸O-labeled nucleophile, a primary ¹⁸O KIE would be expected if the S-O bond formation is part of the rate-determining step, which is consistent with an associative mechanism.

Furthermore, advanced mass spectrometry and NMR techniques can be used to identify and characterize reaction intermediates and products, providing further evidence for a proposed mechanism. For instance, in situ monitoring of the reaction mixture by techniques such as stopped-flow NMR or rapid-injection mass spectrometry could potentially allow for the detection of transient intermediates.

Computational and Theoretical Investigations of N 4 Fluorophenyl Sulfamoyl Chloride

Quantum Chemical Calculations

No specific quantum chemical calculations for N-(4-fluorophenyl)sulfamoyl chloride were found in the performed searches.

Density Functional Theory (DFT) for Electronic Structure and Stability

No DFT studies specifically investigating the electronic structure and stability of this compound were identified.

A HOMO-LUMO energy gap analysis for this compound has not been reported in the available literature.

No MEP mapping studies for this compound were found.

There are no published NBO analysis results specifically for this compound.

Ab Initio and Semi-Empirical Methods

No studies employing Ab Initio or semi-empirical methods for the computational investigation of this compound were discovered.

Conformational Analysis and Molecular Geometry Optimization

Specific conformational analysis and molecular geometry optimization studies for this compound are not available in the public research domain.

Potential Energy Surface Scans

A thorough investigation of the potential energy surface (PES) of this compound is essential for understanding its conformational preferences and the energy barriers separating different spatial arrangements. A PES scan involves systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy at each point. This computational technique would allow researchers to identify the global and local energy minima, which correspond to the most stable and metastable conformers of the molecule, respectively.

For this compound, key parameters to scan would include the rotation around the S-N bond and the C-N bond, which would reveal the preferred orientation of the fluorophenyl ring relative to the sulfamoyl chloride group. The results of such scans would provide fundamental insights into the molecule's three-dimensional structure and flexibility.

Torsional Profile Studies

Building upon the insights from PES scans, detailed torsional profile studies would quantify the energy changes associated with the rotation around specific chemical bonds. By systematically rotating a particular dihedral angle and optimizing the rest of the molecular geometry at each step, a one-dimensional energy profile can be generated.

For this compound, a critical torsional study would involve the dihedral angle defined by the atoms of the C-S-N-C linkage. This would provide precise values for the rotational energy barriers, which are crucial for understanding the dynamics of conformational changes. Data from these studies could be presented in a table format, outlining the dihedral angles and their corresponding relative energies.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Table 1: Hypothetical data from a torsional profile study of the C-S-N-C dihedral angle in this compound. Actual data is not currently available in the literature. |

Reaction Pathway Modeling and Transition State Identification

Understanding the reactivity of this compound requires detailed modeling of its potential reaction pathways. This is particularly important for predicting its behavior in synthetic applications or under various environmental conditions.

Transition State Geometries and Energies

For any proposed reaction involving this compound, for example, its hydrolysis or reaction with a nucleophile, computational methods can be employed to locate the transition state (TS). The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy of the TS, relative to the reactants, defines the activation energy of the reaction.

| Reaction | Transition State Geometry (Key Parameters) | Activation Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available |

| Table 2: Hypothetical data for a transition state analysis of a reaction involving this compound. No specific studies have been published. |

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the reactants and products of a specific reaction. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. This provides a detailed picture of the geometric changes that occur throughout the course of the reaction and verifies the nature of the identified transition state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, its interaction with biological macromolecules, or its diffusion properties. The results of these simulations would provide a more realistic picture of the molecule's behavior in a condensed phase.

Quantitative Structure-Reactivity Relationships (QSRR) and Cheminformatics

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. Cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound, such as electronic properties (e.g., partial charges, HOMO-LUMO gap), steric properties (e.g., molecular volume, surface area), and topological indices.

By comparing these descriptors with those of a series of related sulfamoyl chlorides with known reactivity data, a QSRR model could be developed. Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of compounds with desired reactivity profiles.

| Molecular Descriptor | Calculated Value |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Table 3: Illustrative table of molecular descriptors for this compound that could be used in QSRR and cheminformatics studies. The actual values are not available in published literature. |

This compound as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of this compound is evident in its application as a central building block for synthesizing intricate molecules with potential pharmaceutical and agrochemical applications.

The sulfonamide functional group is a cornerstone in medicinal chemistry, and this compound provides a direct route to a wide array of sulfonamide-containing building blocks. nih.govnih.gov The high reactivity of the sulfonyl chloride moiety allows for facile coupling with various amines, leading to the formation of complex sulfonamides. nih.govd-nb.info This reactivity is crucial for constructing peptidomimetics and unnatural amino acid building blocks, which are valuable in developing novel therapeutic agents. The synthesis of these building blocks often involves a one-pot method from protected sulfonamides, highlighting the efficiency of this approach.

Recent advancements have focused on the development of efficient strategies for the synthesis of functionalized sulfonamides. acs.org These methods often utilize sulfonyl chlorides as key electrophiles, reacting them with a broad range of nucleophiles to forge new sulfonamide linkages. d-nb.info The resulting sulfonamide derivatives are common substructures in a large number of active pharmaceutical ingredients (APIs). researchgate.net

Below is a table summarizing the types of sulfonamide building blocks synthesized using sulfonyl chlorides:

| Building Block Type | Synthetic Approach | Key Features | Potential Applications |

| Glycoconjugate Amino Acids | Coupling of glycosyl thioacetate with amino acid esters, followed by oxidation and deprotection. nih.gov | Links carbohydrate and amino acid moieties via a sulfonamide group. nih.gov | Chemical biology, peptidomimetics. nih.gov |

| Sulfonimidamide-Based Amino Acids | One-pot method from tert-butyldiphenylsilyl (TBDPS)-protected sulfonamides. | Provides access to unnatural amino acids with orthogonal protecting groups. | Peptide-based transition-state analogues, peptidomimetics. |

| General Sulfonamides | Reaction of sulfonyl chlorides with N-silylamines. nih.gov | High yields, applicable to aliphatic, aromatic, tertiary, secondary, and primary sulfonamides. nih.gov | Medicinal agents, dyes, polymers. nih.gov |

This compound is instrumental in the synthesis of functionalized heterocyclic compounds, which are prevalent in drug discovery. The reagent can participate in cyclization cascades to form complex, multi-ring systems. For instance, the addition of radicals to N-(arylsulfonyl)acrylamides can initiate a cascade of reactions, including cyclization and aryl migration, to produce highly functionalized heterocyclic scaffolds. nih.gov

One notable application is the synthesis of indolo[2,1-a]isoquinolin-6(5H)-ones and 3,3-disubstituted-2-dihydropyridinones through multi-step radical reaction cascades. nih.gov These processes involve the formation of multiple new bonds in a single pot, demonstrating the efficiency of using sulfonyl chloride derivatives in building molecular complexity. nih.gov Furthermore, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been used to synthesize new 1,3-oxazol-5(4H)-ones, which are important intermediates for various biologically active compounds. nih.gov The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides is another example of creating heterocyclic systems with potential antiviral activity. nih.gov

The following table highlights some of the heterocyclic scaffolds prepared using sulfonyl chloride derivatives:

| Heterocyclic Scaffold | Synthetic Method | Key Features of Synthesis |

| Indolo[2,1-a]isoquinolin-6(5H)-ones | Multi-step radical reaction cascade from N-[(2-ethynyl)arylsulfonyl]acrylamides. nih.gov | One-pot formation of four new bonds, formal 1,4-aryl migration, and desulfonylation. nih.gov |

| 3,3-disubstituted-2-dihydropyridinones | Silver-catalyzed radical cascade from N-(arylsulfonyl)acrylamides and 1,3-dicarbonyl compounds. nih.gov | Sequential formation of two new C-C bonds and one C-N bond. nih.gov |

| 1,3-oxazol-5(4H)-ones | Intramolecular cyclization of N-acyl-α-amino acids derived from 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. nih.gov | Utilizes a carboxylic group activator for cyclodehydration. nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides | Conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into the corresponding sulfonyl chloride, followed by reaction with amines. nih.gov | Multi-step synthesis starting from 4-chlorobenzoic acid. nih.gov |

The presence of a fluorine atom on the phenyl ring of this compound makes it a valuable reagent for introducing fluorine into organic molecules. chemicalbook.com The incorporation of fluorine can significantly alter the physicochemical and biological properties of a compound, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netnih.gov This has made organofluorine compounds highly sought after in the pharmaceutical and agrochemical industries. researchgate.netechemi.com

The C-F bond is exceptionally strong, contributing to the thermal and chemical stability of fluorinated compounds. chemicalbook.com this compound provides a direct method for incorporating a fluorinated aromatic ring into a larger molecule via the sulfamoyl chloride group. This strategy is employed in the synthesis of various biologically active molecules where the fluorine atom plays a crucial role in enhancing their efficacy. For example, the synthesis of fluorinated rhodamine dyes for use as chemosensors and Si-rhodamine with redshifted absorption spectra has been achieved using fluorinated precursors. nih.gov

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has spurred the development of new synthetic methods, expanding the toolkit of organic chemists.

While many reactions involving sulfonyl chlorides proceed efficiently without a catalyst, there is ongoing research into developing catalytic systems to enhance reactivity, selectivity, and substrate scope. For instance, palladium-catalyzed reactions have been developed for the remote hydrosulfonamidation of alkenes, which can then be converted to N-alkyl sulfamides. organic-chemistry.org Although not directly involving this compound, these advancements in sulfamoyl fluoride (B91410) chemistry suggest potential future applications for related sulfamoyl chlorides in catalytic transformations.

The development of regioselective and stereoselective reactions is a major goal in modern organic synthesis. In the context of this compound and related compounds, research has focused on controlling the outcome of complex reactions. For example, the [3+2] cycloaddition of vinyl sulfonamides with nitrones can lead to the formation of isoxazolidine products in a regio- and diastereoselective manner. ucl.ac.uk While this example does not directly use this compound, it demonstrates the potential for achieving high levels of selectivity in reactions involving similar sulfonamide-derived functional groups. The ability to control the regiochemistry of these cycloadditions allows for the synthesis of a diverse collection of heterocyclic sulfonamide structures. ucl.ac.uk

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The reactivity of sulfonyl chlorides, including N-(4-fluorophenyl)sulfamoyl chloride, is traditionally dominated by nucleophilic substitution at the sulfur atom. However, this class of compounds possesses a richer chemical potential that remains largely untapped. Future research should focus on uncovering and harnessing novel reactivity modes. Sulfonyl chlorides can serve as precursors to various functional groups through innovative synthetic strategies. magtech.com.cn

One promising area is the exploration of radical reactions. magtech.com.cn Under appropriate conditions, the S-Cl bond can undergo homolytic cleavage to generate sulfonyl radicals. These highly reactive intermediates could participate in a range of transformations, such as additions to alkenes and alkynes, that are currently underexplored for this compound.

Furthermore, the development of methods for the reductive transformation of sulfonyl chlorides offers a pathway to other sulfur-containing functional groups. For instance, a one-step synthesis of sulfinamides from sulfonyl chlorides has been developed, involving an in-situ reduction of the sulfonyl chloride. nih.gov Applying such methodologies to this compound could provide efficient access to novel N-(4-fluorophenyl)sulfinamides, which are valuable chiral auxiliaries and synthetic intermediates in their own right. nih.gov

| Potential Transformation | Reactive Intermediate/Process | Potential Product Class |

| Radical Addition | Sulfonyl Radical | Functionalized Alkyl/Vinyl Sulfonamides |

| Reductive Amination | In-situ Reduction | N-(4-fluorophenyl)sulfinamides |

| Annulation Reactions | Sulfene (via elimination) | Thietane Dioxides, Heterocycles |

| Transition-Metal Catalyzed Cross-Coupling | Arylsulfonyl Moiety | Aryl-Aryl Sulfonamides, Biaryl Compounds |

This table outlines potential, underexplored reaction pathways for this compound and the novel compound classes they could produce.

Integration with Automation and High-Throughput Experimentation Platforms

The synthesis and screening of new chemical entities, particularly in drug discovery, are increasingly reliant on automation and high-throughput experimentation (HTE). nih.govcreative-bioarray.com Integrating the chemistry of this compound with these platforms could dramatically accelerate the discovery of new lead compounds.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. nih.gov The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-suited for flow reactors. researchgate.net Future work could focus on developing a continuous flow process where this compound is generated and immediately reacted with a library of amines to produce a diverse array of sulfonamide derivatives. This approach minimizes the handling of the reactive sulfamoyl chloride and allows for rapid synthesis of compound libraries. nih.govresearchgate.net

These automated synthesis platforms can be directly coupled with high-throughput screening (HTS) systems. creative-bioarray.comrsc.org By preparing libraries of N-(4-fluorophenyl)sulfonamide derivatives in microtiter plates, researchers can rapidly screen them for biological activity against various targets, such as enzymes or cell lines. creative-bioarray.comnih.gov This synergy between automated synthesis and HTS can significantly shorten the timeline for identifying promising new molecules for pharmaceutical or agrochemical applications. nih.govpitt.edu

| Technology Platform | Application to this compound Chemistry | Key Advantage |

| Continuous Flow Reactors | Automated, on-demand synthesis of sulfonamide libraries. | Enhanced safety, scalability, and reaction control. nih.gov |

| Liquid Handling Robotics | Precise dispensing of reagents for library synthesis in multi-well plates. | High precision, throughput, and miniaturization. creative-bioarray.com |

| High-Throughput Screening (HTS) | Rapid biological evaluation of synthesized compound libraries. | Accelerated identification of "hit" compounds. nih.gov |

| High-Content Screening (HCS) | Cell-based assays providing detailed data on physiological effects. | Deeper biological insights from initial screens. nih.gov |

This table summarizes how modern automation and screening platforms can be applied to accelerate research involving this compound.

Sustainable and Environmentally Benign Synthesis Approaches

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, avoid hazardous substances, and utilize renewable resources. Future research on this compound should prioritize the development of more sustainable synthetic routes.

A key area for improvement is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. researchgate.net Research has demonstrated the successful synthesis of sulfonamides via the in-situ generation of sulfonyl chlorides in sustainable media like water, ethanol, and glycerol. researchgate.netrsc.org These processes often utilize milder and more environmentally friendly oxidizing agents, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), and may feature a simple, filtration-based workup, significantly reducing solvent waste. researchgate.netrsc.org

Another promising strategy is the development of robust aqueous processes for the synthesis of the aryl sulfonyl chloride precursors themselves. acs.org For example, a modified Sandmeyer reaction to produce aryl sulfonyl chlorides in water has been shown to be effective for a range of substrates. acs.org This method avoids hazardous organic solvents, and the product often precipitates directly from the reaction mixture in high purity, simplifying isolation and minimizing environmental impact. acs.org

| Sustainable Strategy | Description | Environmental Benefit |

| Use of Green Solvents | Performing reactions in water, ethanol, glycerol, or deep eutectic solvents. rsc.org | Reduces reliance on volatile and often toxic organic solvents. |

| Eco-Friendly Reagents | Employing milder oxidants like NaDCC·2H₂O instead of harsh chlorinating agents. researchgate.net | Avoids hazardous reagents and byproducts. |

| Aqueous Synthesis | Developing synthetic routes, such as modified Sandmeyer reactions, that proceed in water. acs.org | Eliminates organic solvents, enhances safety, and simplifies product isolation. |

| Process Intensification | Utilizing flow chemistry to reduce reaction volumes and energy consumption. | Lower energy footprint and reduced waste generation. |

This table highlights key green chemistry strategies applicable to the synthesis and use of this compound.

Development of Advanced In Situ Analytical Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and intermediate formation is crucial for optimizing synthetic processes. The development and application of advanced in-situ analytical techniques for monitoring reactions involving this compound is a critical future research direction.

Process Analytical Technology (PAT) tools can be integrated directly into reaction systems, particularly continuous flow setups, to provide real-time data. For a fluorinated compound like this compound, online ¹⁹F NMR spectroscopy is an exceptionally powerful tool. researchgate.net It allows for the direct, quantitative monitoring of the starting material, intermediates, and the final fluorinated product without interference from other components in the reaction mixture. researchgate.net

Other spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can also be implemented using fiber-optic probes to track the disappearance of reactants and the appearance of products in real-time. This data enables rapid reaction optimization, ensures process stability, and can help identify transient, unstable intermediates that would be missed by traditional offline analysis.

| Analytical Technique | Information Provided | Advantage in this Context |

| Online ¹⁹F NMR | Quantitative tracking of all fluorine-containing species. | Highly specific and sensitive for monitoring the core N-(4-fluorophenyl) moiety. researchgate.net |

| In-situ FTIR/Raman | Real-time monitoring of key functional group changes (e.g., S=O, S-Cl bonds). | Provides kinetic data and mechanistic insights; non-invasive. |

| Mass Spectrometry | Identification of reactants, products, and intermediates in flow streams. | High sensitivity for detecting low-concentration species and byproducts. |

This table details advanced analytical methods for real-time monitoring of reactions involving this compound.

Cross-Disciplinary Research Synergies

The future utility of this compound will be significantly enhanced through collaborations that bridge synthetic chemistry with other scientific disciplines. The N-(4-fluorophenyl)sulfonamide scaffold is a privileged structure in medicinal chemistry, and its continued exploration is a prime area for synergistic research.

Medicinal Chemistry and Chemical Biology: By collaborating with biologists, chemists can use this compound to synthesize targeted libraries of compounds for screening against specific diseases. The fluorine atom serves as a useful probe for studying drug-protein interactions via ¹⁹F NMR and can improve metabolic stability and binding affinity. The sulfonamide group itself is a cornerstone of many therapeutic agents. mdpi.com

Materials Science: The incorporation of the N-(4-fluorophenyl)sulfamoyl group into polymers or other materials could impart unique properties, such as altered hydrophobicity, thermal stability, or specific binding capabilities. Research into functional materials, sensors, or specialized coatings could open new, non-pharmaceutical applications for this reagent.

Agrochemistry: The sulfonamide functional group is present in many herbicides and pesticides. Cross-disciplinary research with agricultural scientists could focus on developing novel, more effective, and environmentally safer crop protection agents based on the N-(4-fluorophenyl)sulfonamide structure.

| Discipline | Potential Collaborative Research Goal | Role of this compound |

| Medicinal Chemistry | Development of new inhibitors for enzymes like kinases or proteases. | Key reagent for synthesizing libraries of potential drug candidates. mdpi.com |

| Materials Science | Creation of functional polymers with tailored surface properties. | Monomer precursor to introduce specific chemical and physical characteristics. |

| Agrochemistry | Discovery of novel herbicides with new modes of action. | Building block for generating diverse structures for efficacy screening. |

| Computational Chemistry | Design of molecules with optimal binding to a biological target. | Provides the core scaffold for molecules to be synthesized and validated experimentally. |

This table illustrates potential synergistic research areas where this compound can serve as a crucial chemical tool.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-Fluorophenyl)sulfamoyl Chloride?

The synthesis typically involves reacting 4-fluoroaniline with chlorosulfonic acid under controlled conditions. A two-step protocol is recommended:

- Step 1: Sulfonation of 4-fluoroaniline using chlorosulfonic acid at 0–5°C to form the intermediate sulfonic acid.

- Step 2: Conversion to the sulfamoyl chloride by treating with thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane. Excess reagents must be removed via vacuum distillation to prevent side reactions . Key considerations: Stoichiometric control of SOCl₂, inert atmosphere (N₂/Ar), and monitoring via TLC or NMR to confirm intermediate formation.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- ¹H/¹³C NMR: To verify aromatic proton environments and confirm substitution patterns (e.g., fluorine's deshielding effect on adjacent protons).

- FT-IR: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretching) and ~1160 cm⁻¹ (S=O symmetric stretching) confirm sulfonamide formation.

- Mass Spectrometry (HRMS): To validate molecular weight (C₆H₅ClFNO₂S, theoretical MW: 209.6 g/mol) and detect impurities .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Handling: Use anhydrous conditions due to hydrolysis sensitivity. Conduct reactions in fume hoods with PPE (gloves, goggles).

- Storage: Store under inert gas (argon) at –20°C in amber glass vials to prevent degradation. Avoid contact with moisture or bases to minimize decomposition to sulfonic acids .

Advanced Research Questions

Q. How can computational docking studies predict the biological interactions of this compound?

Tools like AutoDock Vina enable virtual screening by simulating ligand-receptor binding. For example:

- Grid Setup: Define the binding pocket of target enzymes (e.g., carbonic anhydrase) using coordinates from crystallographic data.

- Scoring Function: Evaluate binding affinity (ΔG) and pose clustering to identify dominant interaction modes (e.g., hydrogen bonding with fluorine or sulfonyl groups).

- Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nature of the para-fluorine group:

- Activates the Sulfamoyl Chloride: Enhances electrophilicity at the sulfur center, facilitating nucleophilic attack (e.g., by amines or alcohols).

- Directs Regioselectivity: Fluorine’s meta-directing effect influences substitution patterns in subsequent aryl functionalization. Experimental validation: Kinetic studies comparing reaction rates with non-fluorinated analogs (e.g., N-phenylsulfamoyl chloride) show ~2x faster aminolysis .

Q. What are the challenges in achieving regioselectivity during the functionalization of this compound?

- Competing Reactivity: The sulfamoyl chloride group may undergo hydrolysis or unintended cross-coupling.

- Mitigation Strategies: Use bulky bases (e.g., DIPEA) to suppress side reactions. Catalytic systems like Pd/Cu for Suzuki-Miyaura coupling can enhance selectivity for C–F bond activation .

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound derivatives?

- Reproducibility Checks: Replicate reactions under varying conditions (solvent polarity, temperature gradients).

- Analytical Rigor: Quantify yields via HPLC with internal standards to account for purification losses.

- Machine Learning: Train models on existing datasets (e.g., reaction temperature, catalyst loading) to predict optimal conditions for high-yield synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.